Home > Products > Screening Compounds P30026 > Duloxetine hydrochloride
Duloxetine hydrochloride - 136434-34-9

Duloxetine hydrochloride

Catalog Number: EVT-266663
CAS Number: 136434-34-9
Molecular Formula: C18H20ClNOS
Molecular Weight: 333.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Duloxetine Hydrochloride is a synthetic compound classified as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) [, , ]. In scientific research, it serves as a valuable tool for investigating:

  • Analytical Chemistry Method Development: The compound's complex structure and presence of impurities necessitates the development and validation of sophisticated analytical methods, leading to advancements in separation techniques and detection limits [, , , , , , , , ].

Duloxetine Phthalamide Impurity

  • Compound Description: Duloxetine phthalamide is a process-related impurity of duloxetine hydrochloride. It is generated during the synthesis of duloxetine hydrochloride.

Phthalic Acid

  • Compound Description: Phthalic acid is used in the synthesis of duloxetine hydrochloride and may remain as a residual impurity in the final product.

Impurity-B

  • Compound Description: This is one of the six impurities of duloxetine hydrochloride reported by the United States Pharmacopeia. The specific chemical structure is not provided in the provided research papers.

Impurity-C

  • Compound Description: This is another impurity of duloxetine hydrochloride reported by the United States Pharmacopeia. The specific chemical structure is not provided in the provided research papers.

Impurity-D

  • Compound Description: This impurity is also reported by the United States Pharmacopeia as a relevant impurity of duloxetine hydrochloride. The specific chemical structure is not provided in the provided research papers.

Impurity-E

  • Compound Description: This is a United States Pharmacopeia-reported impurity of duloxetine hydrochloride. The specific chemical structure is not provided in the provided research papers.

Impurity-F

  • Compound Description: This impurity of duloxetine hydrochloride is also reported by the United States Pharmacopeia. The specific chemical structure is not provided in the provided research papers.

(R)-Duloxetine

  • Compound Description: (R)-Duloxetine is the enantiomer of duloxetine, which exists as the (S)-enantiomer in duloxetine hydrochloride.
Overview

Duloxetine hydrochloride is a pharmaceutical compound primarily used as an antidepressant and for the treatment of anxiety disorders and chronic pain. It is chemically classified as a serotonin-norepinephrine reuptake inhibitor, which enhances the levels of serotonin and norepinephrine in the brain, thereby improving mood and alleviating pain. The compound is known by its chemical name, (S)-(+)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine hydrochloride, and is the active ingredient in the widely prescribed medication Cymbalta.

Source and Classification

Duloxetine hydrochloride was first disclosed in U.S. Patent No. 4,956,388, with subsequent patents detailing its synthesis and formulations. It falls under the category of antidepressants and is classified as a dual reuptake inhibitor affecting both serotonin and norepinephrine neurotransmitters. Its therapeutic applications extend beyond depression to include generalized anxiety disorder and neuropathic pain management.

Synthesis Analysis

Methods and Technical Details

The synthesis of duloxetine hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine as a precursor.
  2. Reactions: The compound is reacted with fluoronaphthalene, followed by demethylation using chloroformate esters such as phenyl chloroformate or trichloroethyl chloroformate. This step is crucial for forming the naphthyl moiety essential for the drug's activity.
  3. Hydrolysis: Subsequent basic hydrolysis yields duloxetine, which can then be converted into its hydrochloride salt form by reacting with hydrochloric acid .
  4. Purification: Techniques such as crystallization from solvents like ethyl acetate or methanol are employed to achieve high purity levels exceeding 99.9% .
Molecular Structure Analysis

Structure and Data

Duloxetine hydrochloride has a distinct molecular structure characterized by:

  • Molecular Formula: C18_{18}H19_{19}ClN2_{2}O2_{2}S
  • Molecular Weight: 297.87 g/mol
  • Structural Features: The compound features a naphthalene ring system connected to a thiophene ring via a propanamine linker, with a methyl group attached to the nitrogen atom.

The three-dimensional conformation of duloxetine hydrochloride plays a significant role in its pharmacological activity, influencing its interaction with serotonin and norepinephrine transporters.

Chemical Reactions Analysis

Reactions and Technical Details

Duloxetine hydrochloride undergoes various chemical reactions during its synthesis:

  1. Demethylation Reaction: Involves the removal of methyl groups from the nitrogen atom, facilitating the formation of the active compound.
  2. Claisen Rearrangement: Potentially occurs during hydrolysis, leading to structural rearrangements that enhance drug stability .
  3. Formation of Hydrochloride Salt: The final step converts duloxetine into its hydrochloride form through an acid-base reaction with hydrochloric acid .

These reactions are critical for ensuring the efficacy and stability of duloxetine hydrochloride as a therapeutic agent.

Mechanism of Action

Process and Data

Duloxetine hydrochloride functions primarily by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system:

  • Inhibition Mechanism: By blocking the transporters responsible for reabsorbing these neurotransmitters, duloxetine increases their availability in the synaptic cleft.
  • Therapeutic Effects: This mechanism contributes to improved mood regulation, reduced anxiety levels, and alleviation of pain symptoms associated with conditions like fibromyalgia and diabetic neuropathy.

Clinical studies have demonstrated that duloxetine effectively modulates neurotransmitter levels, leading to significant improvements in patient outcomes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Duloxetine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water, methanol, and ethanol; insoluble in organic solvents like hexane.
  • Melting Point: The melting point ranges from 180°C to 190°C.
  • Stability: The compound is stable under normal conditions but should be protected from light and moisture to maintain efficacy.

These properties are essential for formulating duloxetine into various dosage forms such as tablets or capsules .

Applications

Scientific Uses

Duloxetine hydrochloride has several scientific applications beyond its primary use as an antidepressant:

  1. Chronic Pain Management: It is employed in treating neuropathic pain conditions such as diabetic neuropathy.
  2. Anxiety Disorders: Effective in managing generalized anxiety disorder, providing relief from excessive worry.
  3. Fibromyalgia Treatment: Used to alleviate symptoms associated with fibromyalgia syndrome.
  4. Research Studies: Investigated for potential applications in other psychiatric disorders due to its dual action on neurotransmitters.

The versatility of duloxetine hydrochloride underscores its significance in both clinical practice and ongoing research within pharmacology .

Introduction to Duloxetine Hydrochloride

Historical Development and Patent Landscape

Duloxetine was initially synthesized in 1993 by Eli Lilly and Company under the research code LY248686. The original patent (US5668159A) covered the racemic compound, while subsequent innovations focused on enantioselective synthesis. The quest for high-purity duloxetine hydrochloride led to multiple process patents, including:

  • US8362279B2 (2008): Describes a purification method via duloxetine oxalate salt crystallization, yielding >99.9% purity by reducing impurities like the R-enantiomer and desmethyl duloxetine [1].
  • EP1874754A1 (2007): Details a crystallization technique using solvents like acetone or ethyl acetate to achieve enantiomeric purity >99.5% (HPLC) [3].Early synthetic routes suffered from low yields due to thiophene ring oxidation and racemization. Patent analysis reveals a strategic shift toward solvent optimization (e.g., replacing dichloromethane with ethyl acetate) and catalytic asymmetric hydrogenation, improving industrial scalability. Generic versions entered markets post-2013 following patent expirations, utilizing bioequivalent processes [9].

Classification Within Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Duloxetine belongs to the SNRI class, characterized by dual inhibition of 5-HT and NE reuptake transporters (SERT and NET, respectively). Key pharmacological distinctions include:

  • Transporter Affinity: Duloxetine exhibits balanced potency (Ki = 0.8 nM for SERT; 2.5 nM for NET), contrasting with venlafaxine’s 30-fold SERT preference [2] [8].
  • Dopamine Interaction: Minimal affinity for dopamine transporters (Ki >300 nM), avoiding psychostimulant effects [2].
  • Receptor Profile: No significant binding to cholinergic, histaminergic, or adrenergic receptors, reducing side effects like sedation [7].Table 1: Comparative Pharmacological Profiles of SNRIs [8] [10]
CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Notable Characteristics
Duloxetine0.82.5>300Balanced reuptake inhibition
Venlafaxine8.92.7>1000Dose-dependent NE activity
Desvenlafaxine40.211.1>1000Active metabolite of venlafaxine
Milnacipran123200>1000Higher NET selectivity

Regulatory Milestones and Global Approval Frameworks

Duloxetine hydrochloride’s approvals evolved through indication-specific evaluations:

  • 2004: FDA approval for major depressive disorder (MDD) and diabetic peripheral neuropathy (DPN), followed by EMA endorsement under tradename Cymbalta [2] [9].
  • 2007: FDA expanded label to generalized anxiety disorder (GAD); EMA added DPN indication.
  • 2008: FDA approval for fibromyalgia [8].
  • 2010: Chronic musculoskeletal pain indication (osteoarthritis, chronic lower back pain) added in the US [8].Japan’s PMDA approved duloxetine for MDD, DPN, and chronic pain in 2010. Regulatory filings consistently required proof of purity (>99.5%) via chiral HPLC and stability data demonstrating resistance to thermal and photodegradation [3] [9].

Table 2: Global Regulatory Approval Timeline [8] [9]

YearRegionIndications ApprovedReference Product
2004US, EUMDD, Diabetic Peripheral NeuropathyCymbalta
2007EUGeneralized Anxiety DisorderCymbalta
2008USFibromyalgiaCymbalta
2010US, JapanChronic Musculoskeletal PainCymbalta
2015EUGeneric versions (e.g., Duloxetine Mylan/Viatris)Cymbalta

Properties

CAS Number

136434-34-9

Product Name

Duloxetine hydrochloride

IUPAC Name

hydron;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;chloride

Molecular Formula

C18H20ClNOS

Molecular Weight

333.9 g/mol

InChI

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1

InChI Key

BFFSMCNJSOPUAY-LMOVPXPDSA-N

SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl

Solubility

2.96e-03 g/L

Synonyms

Cymbalta
duloxetine
Duloxetine Ethanedioate (1:1), (+-)-isomer - T353987
Duloxetine HCl
duloxetine hydrochloride
duloxetine, (+)-isomer
HCl, Duloxetine
Hydrochloride, Duloxetine
LY 227942
LY 248686
LY-227942
LY-248686
LY227942
LY248686
N-methyl-3-(1-naphthalenyloxy)-2-thiophenepropanamine
N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamide

Canonical SMILES

[H+].CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-]

Isomeric SMILES

[H+].CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.